N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-9-14(8-18-19)13-4-11(5-16-7-13)6-17-15(20)12-2-3-21-10-12/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAXXLRIOGMBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the tetrahydrofuran ring.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The pyrazole and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Tetrahydrofuran Ring: The final step involves the formation of the tetrahydrofuran ring through a cyclization reaction, typically using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Heterocyclic Core: The target compound uses a pyridine scaffold, whereas compounds in (e.g., 4d, 4h) feature thiazole rings.
- Substituent Flexibility: The oxolane group in the target compound introduces a non-aromatic, oxygen-containing ring, contrasting with the rigid nicotinamide (pyridine-3-carboxamide) in ’s compound . The oxolane may improve solubility relative to purely aromatic systems.
- Bioactive Moieties: ’s compounds (e.g., 4d, 4h) include chlorinated benzamides and tertiary amines (morpholine, dimethylamine), which are associated with enhanced lipophilicity and membrane permeability . The target compound lacks halogens but retains hydrogen-bonding capacity via the carboxamide.
Physicochemical Properties
- Melting Points: Compounds in are described as white or yellow solids, though exact melting points are unspecified .
- Solubility: The oxolane’s ether oxygen and carboxamide may enhance aqueous solubility relative to ’s compound, which has a bulky cyclopentyloxy group increasing hydrophobicity .
Hypothetical Pharmacological Profiles
- In contrast, ’s thiazole-based compounds may target enzymes like cyclooxygenase or histone deacetylases due to their sulfur-containing cores .
- Metabolic Stability: The oxolane ring may confer resistance to oxidative metabolism compared to ’s morpholine or piperazine groups, which are prone to N-oxidation .
Biological Activity
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and an oxolane carboxamide group. Its molecular formula is with a molecular weight of 286.33 g/mol. The presence of these heterocycles suggests various biological interactions, potentially leading to therapeutic applications.
Research indicates that compounds similar to this compound may interact with specific enzymes or receptors involved in disease pathways. The biological mechanisms of action can include:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : The ability to modulate receptor activity can lead to therapeutic effects in various conditions.
In Vitro and In Vivo Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Calcimimetic Activity : Research on structurally related pyrazoles has shown their potential as calcimimetics, which could be beneficial in treating conditions like secondary hyperparathyroidism .
- Anticancer Properties : Some analogs have demonstrated anticancer activity by inducing apoptosis in cancer cell lines, suggesting that this compound may possess similar properties .
Case Studies
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the pyrazole and pyridine rings.
- Coupling reactions to introduce the oxolane group.
- Final carboxamide formation through amide coupling reactions.
Future Directions
Further research is warranted to optimize the efficacy and safety profiles of this compound. Techniques such as high-throughput screening and structure–activity relationship (SAR) studies will be crucial in identifying its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
